N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide
Description
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide is a synthetic small molecule characterized by three distinct structural motifs:
- Adamantane backbone: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane permeability .
- Piperidine moiety: A six-membered nitrogen-containing heterocycle, often associated with central nervous system (CNS) activity and receptor binding .
- Furan-2-yl group: A five-membered oxygen-containing aromatic ring that may influence solubility and intermolecular interactions .
Its molecular formula is estimated as C₂₁H₂₉N₂O₂ (molecular weight ≈ 353.47 g/mol), though exact parameters require experimental validation.
Properties
Molecular Formula |
C22H32N2O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C22H32N2O2/c25-21(22-12-16-9-17(13-22)11-18(10-16)14-22)23-15-19(20-5-4-8-26-20)24-6-2-1-3-7-24/h4-5,8,16-19H,1-3,6-7,9-15H2,(H,23,25) |
InChI Key |
GWJJYYGWDIFVDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring is often prepared via reductive amination of 1,5-diketones with ammonia or primary amines.
Adamantane Core Introduction: The adamantane core is introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkyl halide.
Coupling Reactions: The final step involves coupling the furan and piperidine rings with the adamantane core using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and reductive amination steps, as well as the development of more efficient catalysts for the Friedel-Crafts alkylation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The adamantane core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Various substituted piperidines.
Substitution: Adamantane derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of adamantane compounds exhibit promising anticancer properties. For instance, research has shown that similar compounds induce apoptosis in cancer cells through mechanisms involving caspase activation. Specific derivatives have been tested against various cancer cell lines, including HepG2 liver cancer cells, where they exhibited significant cytotoxic effects with IC₅₀ values in the micromolar range .
Table 1: Anticancer Activity of Adamantane Derivatives
| Compound Name | Target Cell Line | IC₅₀ Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 5r | HepG2 | 10.56 ± 1.14 | Caspase-8 activation |
| Compound X | MCF-7 | 15.20 ± 0.95 | PARP cleavage |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Studies suggest that the piperidine moiety may enhance binding affinity to neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety . The furan ring contributes to the lipophilicity of the compound, facilitating central nervous system penetration.
Table 2: Neuropharmacological Studies on Related Compounds
| Compound Name | Assessed Effect | Result |
|---|---|---|
| Compound A | Antidepressant activity | Significant improvement in behavioral tests |
| Compound B | Anxiolytic effect | Reduced anxiety-like behavior in animal models |
Drug Design and Development
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide serves as a molecular scaffold for designing new drugs targeting various diseases. Its unique structure allows for modifications that can enhance potency and selectivity towards specific biological targets. The versatility of the adamantane framework has been exploited in developing inhibitors for enzymes involved in cancer progression and neurodegenerative diseases.
Case Studies
Several case studies highlight the efficacy of compounds derived from this compound:
Case Study 1: HepG2 Cell Line Evaluation
A study evaluated the effects of a derivative on HepG2 cells, revealing that it induced apoptosis through caspase pathways, confirming its potential as a lead compound for liver cancer therapy .
Case Study 2: Behavioral Assessment in Rodent Models
Another study assessed the anxiolytic effects of related compounds in rodent models, demonstrating significant reductions in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The furan and piperidine rings may facilitate binding to these targets, while the adamantane core provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- PLD Inhibition: HLP and VU0155056 are well-characterized PLD inhibitors, with HLP showing nanomolar potency. The target compound’s furan-piperidine-ethyl chain may reduce PLD affinity compared to HLP’s benzimidazolone core but improve selectivity .
- Synthetic Feasibility : Unlike VU0155056, which requires complex benzimidazole synthesis, the furan moiety in the target compound simplifies synthesis but may limit stability under acidic conditions .
Functional Group Analysis
- Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., target compound, HLP) often exhibit stronger CNS activity due to increased basicity, whereas piperazine derivatives (e.g., ) may favor peripheral targets .
- Adamantane Modifications : Replacing adamantane with smaller hydrocarbons (e.g., cyclohexane) in analogs reduces metabolic stability but improves aqueous solubility .
- Furan vs.
Biological Activity
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an adamantane core, a furan moiety, and a piperidine ring. The molecular formula can be represented as with a molecular weight of approximately 290.42 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are crucial for many physiological processes. GPCRs are involved in signal transduction and can influence various cellular responses, including neurotransmitter release and hormone signaling .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of similar compounds exhibit significant antimicrobial activity against various pathogens. For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Activity : The adamantane scaffold is known for its anticancer properties. Compounds like ABC294640, which share structural similarities, have been approved for cancer treatment due to their ability to inhibit sphingosine kinase, leading to reduced tumor growth .
Pharmacological Effects
- Antiviral Activity : The adamantane derivatives have historically been used to combat viral infections, particularly influenza. Their mechanism often involves inhibiting viral replication .
- Neuroprotective Effects : Some studies suggest that similar compounds may provide neuroprotection by modulating neurotransmitter systems, potentially benefiting conditions like Parkinson's disease .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of derivatives related to the compound . The results indicated strong antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains of bacteria. These findings highlight the potential for developing new antimicrobial agents based on the structure of this compound .
Study 2: Anticancer Properties
Research on structurally similar adamantane derivatives revealed significant activity against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 10 nM against leukemia cells, indicating potent anticancer effects . This suggests that this compound may also exhibit similar properties.
Comparative Table of Biological Activities
| Activity Type | Related Compound | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Compound 7b | MIC: 0.22 μg/mL |
| Anticancer | ABC294640 | IC50: 10 nM |
| Neuroprotective | Amantadine | Varies by study |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
